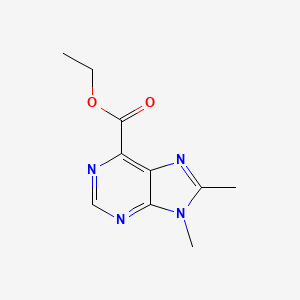

Ethyl 8,9-dimethyl-9H-purine-6-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12N4O2 |

|---|---|

Molecular Weight |

220.23 g/mol |

IUPAC Name |

ethyl 8,9-dimethylpurine-6-carboxylate |

InChI |

InChI=1S/C10H12N4O2/c1-4-16-10(15)8-7-9(12-5-11-8)14(3)6(2)13-7/h5H,4H2,1-3H3 |

InChI Key |

HGHNNUQHCNSQCA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C2C(=NC=N1)N(C(=N2)C)C |

Origin of Product |

United States |

Structural Elucidation and Advanced Characterization of Ethyl 8,9 Dimethyl 9h Purine 6 Carboxylate and Analogues

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the initial confirmation of the chemical structure of newly synthesized compounds. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide complementary information regarding the connectivity of atoms, molecular weight, and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are routinely used to confirm the structure of purine (B94841) derivatives. nih.gov

In the ¹H NMR spectrum of a purine derivative, the chemical shifts of the protons provide information about their local electronic environment. For instance, in a related compound, 2,6-dichloro-9-octyl-9H-purine, the proton at the C8 position of the purine ring appears as a singlet at approximately 8.09 ppm. nih.gov The protons of the alkyl substituent at the N9 position also show characteristic signals. For example, the methylene (B1212753) group directly attached to the nitrogen in 2,6-dichloro-9-octyl-9H-purine appears as a triplet at 4.25 ppm. nih.gov

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the purine ring are characteristic. For 2,6-dichloro-9-octyl-9H-purine, the carbon signals for the purine ring appear at 153.32, 153.02, 151.84, 145.85, and 130.88 ppm. nih.gov The carbons of the N9-alkyl substituent also have distinct chemical shifts. nih.gov

Nitrogen-15 NMR spectroscopy can also be employed to study the tautomerism and protonation sites of purine derivatives. lookchem.comosti.gov The chemical shifts of the nitrogen atoms are sensitive to their chemical environment and can distinguish between different tautomers, such as the N7-H and N9-H forms. osti.gov

Table 1: Representative ¹H and ¹³C NMR Data for a Purine Analogue (2,6-dichloro-9-octyl-9H-purine in CDCl₃) nih.gov

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C8-H | 8.09 (s) | 145.85 |

| N9-CH₂ | 4.25 (t) | 44.81 |

| Purine C2 | - | 153.32 |

| Purine C4 | - | 151.84 |

| Purine C5 | - | 130.88 |

| Purine C6 | - | 153.02 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns. lookchem.comnih.gov High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. nih.gov

In the mass spectrum of a purine derivative, the molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) is typically observed, which confirms the molecular weight of the compound. For example, the ESI/MS spectrum of 2-chloro-9-(cyclopropylmethyl)-N-(3-nitrophenyl)-9H-purin-6-amine shows a [M+H]⁺ peak at m/z 325.1, corresponding to its calculated molecular weight. nih.gov

The fragmentation pattern in the mass spectrum can provide clues about the structure of the molecule. The fragmentation of purine derivatives often involves the loss of substituents from the purine core. The analysis of these fragments helps to confirm the identity and position of the substituents. Tandem mass spectrometry (MS/MS) can be particularly useful for the identification of methylated purine bases in complex mixtures. nih.gov

Table 2: Representative Mass Spectrometry Data for a Purine Analogue

| Compound | Ionization Method | Calculated m/z | Found m/z |

| 2-Chloro-9-(cyclopropylmethyl)-N-(3-nitrophenyl)-9H-purin-6-amine | ESI | 325.1 ([M+H]⁺) | 324.9 |

| 2,6-Dichloro-9-octyl-9H-purine | ESI | 301.1 ([M+H]⁺) | 300.8 |

Data sourced from a study on 2,6,9-trisubstituted purine derivatives. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The IR spectrum of a purine derivative will show characteristic absorption bands for the various bonds present in the molecule.

For instance, the C=O stretching vibration of the ester group in a purine carboxylate would be expected to appear in the region of 1700-1750 cm⁻¹. The C-N and C=N stretching vibrations of the purine ring typically appear in the fingerprint region of the IR spectrum, between 1400 and 1650 cm⁻¹. The C-H stretching vibrations of the methyl and ethyl groups will be observed around 2850-3000 cm⁻¹.

In a related compound, N-(3-(9-Benzyl-6-morpholino-9H-purin-2-yl)phenyl)-4-(chloromethyl)benzamide, the IR spectrum shows characteristic peaks at 3301 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O stretch), and 1609, 1575, and 1536 cm⁻¹ (aromatic C=C and C=N stretches). nih.gov

Table 3: Representative IR Absorption Frequencies for Functional Groups in Purine Analogues nih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretch | 3300 - 3500 |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C-H (aliphatic) | Stretch | 2850 - 3000 |

| C=O (ester) | Stretch | 1700 - 1750 |

| C=O (amide) | Stretch | 1630 - 1680 |

| C=N, C=C (ring) | Stretch | 1400 - 1650 |

X-ray Crystallography for Three-Dimensional Structural Determination

Crystal Structure Analysis of Ethyl 8,9-dimethyl-9H-purine-6-carboxylate

A search of the available scientific literature did not yield a specific crystal structure for this compound. However, the principles of X-ray crystallography can be applied to determine its structure if suitable crystals can be obtained. The analysis would involve irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined.

The crystal structure would confirm the planar nature of the purine ring system and provide precise measurements of the bond lengths and angles of the dimethyl and ethyl carboxylate substituents.

Conformational Analysis and Intermolecular Interactions in Purine Derivatives

The crystal structures of various purine derivatives reveal important details about their conformational preferences and the nature of their intermolecular interactions. researchgate.netresearchgate.net The purine ring system is generally planar. The substituents on the purine ring can adopt various conformations, which can be influenced by steric and electronic effects.

In the solid state, purine derivatives often engage in a variety of intermolecular interactions, including hydrogen bonding and π-π stacking. Hydrogen bonds can form between the nitrogen atoms of the purine ring and suitable donor or acceptor groups on neighboring molecules. researchgate.net The planar purine rings can also stack on top of each other, leading to stabilizing π-π interactions. These intermolecular forces play a crucial role in determining the packing of the molecules in the crystal lattice and can influence the physical properties of the compound. For example, the crystal structure of one 8-arylethynylxanthine derivative shows intermolecular hydrogen bond interactions that contribute to the formation of its crystal lattice. researchgate.net

In Vitro Cytotoxic and Antiproliferative Activities

The evaluation of the cytotoxic and antiproliferative effects of novel compounds against various cancer cell lines is a crucial first step in the discovery of new anticancer agents. Purine derivatives have been extensively studied in this regard, demonstrating a broad spectrum of activity.

A series of novel 9-ethyl-9H-purine derivatives (EPD) have been synthesized and evaluated for their ability to inhibit the proliferation of various tumor cells in vitro. researchgate.netnih.gov The screening was conducted against a panel of human cervical cancer cells (HeLa, SiHa, CaSki), murine osteosarcoma cells (LM8, LM8G7), and human ovarian cancer cells (OVSAHO, SKOV-3). researchgate.netnih.gov The inhibitory effects were determined using methods such as trypan blue exclusion, MTT, and TetraColor One assays. researchgate.netnih.gov Structure-activity relationship (SAR) studies revealed that the presence of a trifluoromethoxy group or a trifluoromethyl group on the purine scaffold was associated with significant activity against cervical cancer cells. researchgate.netnih.gov Furthermore, the presence of an isopropoxy group was found to be influential in inhibiting the proliferation of osteosarcoma and ovarian cancer cell lines. researchgate.netnih.gov

Table 1: Cytotoxic Activity of Selected 9-Ethyl-9H-Purine Derivatives Note: Specific IC50 values for this compound were not available in the reviewed literature. The data below represents the activity of other 9-ethyl-9H-purine derivatives from a study by Ningegowda et al. and is intended to be illustrative of the potential of this class of compounds.

| Compound ID | Cell Line | IC50 (µM) |

| 4b | HeLa | 15.2 |

| SiHa | 12.5 | |

| CaSki | 18.7 | |

| 4g | HeLa | 18.4 |

| SiHa | 16.1 | |

| CaSki | 22.3 | |

| 4f | LM8 | 25.6 |

| LM8G7 | 28.9 | |

| OVSAHO | 30.1 | |

| SKOV-3 | 33.4 |

Other studies have explored the cytotoxic potential of different substituted purine analogues. For instance, a series of 6,9-disubstituted purine analogs were screened for their in vitro anticancer activity against Huh7 (liver), HCT116 (colon), and MCF7 (breast) carcinoma cell lines, with some compounds showing promising cytotoxic activities with IC50 values in the micromolar to nanomolar range. Furthermore, certain pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties have demonstrated potent cytotoxic activity against A549 (lung), PC3 (prostate), SW480 (colon), and MCF-7 (breast) cancer cell lines, with one derivative exhibiting an IC50 value of 0.19 µM against PC3 cells. nih.gov

The antiproliferative activity of purine derivatives extends to other cancer cell lines as well. For example, the 2,6-disubstituted purine, reversine, has been shown to inhibit the growth of PC-3, HeLa, CWR22Rv1, and DU-145 cancer cells. nih.gov Additionally, various other heterocyclic analogues of purines have been found to possess anticancer activities. researchgate.net

For instance, certain novel 6-chloropurine (B14466) nucleosides have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in human melanoma, lung, and ovarian carcinoma, as well as colon adenocarcinoma cell lines. nih.gov The induction of apoptosis is a desirable characteristic for anticancer agents as it leads to programmed cell death.

Another related compound, reversine, a 2,6-disubstituted purine, was found to inhibit the proliferation of various human tumor cells and induce the accumulation of polyploid cells with a DNA content of ≥4N. nih.gov This effect on the cell cycle was accompanied by an increase in the expression of p21WAF1 and a modest elevation in cyclin D3 and CDK6 levels, while the levels of cyclin B and CDK1 were reduced. nih.gov This suggests that some purine derivatives can disrupt the normal progression of the cell cycle, leading to growth inhibition.

Furthermore, a derivative of 6-mercaptopurine (B1684380), 6-((naphthalen-2-ylmethyl)thio)-9H-purine (NMSP), was found to induce S phase cell cycle arrest and mitochondria-dependent apoptosis in HepG2 cells. researchgate.net These findings highlight that the purine scaffold can be modified to create compounds that trigger cell death and halt cell proliferation through various mechanisms targeting the cell cycle and apoptotic pathways.

Enzyme Inhibition Studies

Enzyme inhibition is a key mechanism through which many anticancer drugs exert their effects. Purine analogues, due to their structural similarity to endogenous purines, are well-suited to interact with the active sites of various enzymes involved in cancer cell proliferation and survival.

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer progression. nih.gov Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.

A number of purine-based compounds have been developed as Hsp90 inhibitors. nih.govub.edunih.gov These inhibitors typically bind to the N-terminal ATP-binding pocket of Hsp90, competing with ATP and thereby inhibiting the chaperone's function. nih.gov For example, the purine-derived Hsp90 inhibitor PU-H71 has been shown to preferentially accumulate in lymphomas and suppress the growth of B-cell lymphomas that depend on the BCL-6 transcriptional repressor. nih.gov Structural studies of purine-based inhibitors complexed with the N-terminal domain of Hsp90 have provided a rationale for their binding affinity and a framework for the design of more potent and selective inhibitors. ub.edu One study on N7/N9-substituted purines identified compounds with favorable Hsp90α inhibitory activity, with IC50 values in the micromolar and even sub-micromolar range. mdpi.com

The aldehyde dehydrogenase (ALDH) superfamily of enzymes is involved in the detoxification of aldehydes and the biosynthesis of retinoic acid. nih.gov The isoform ALDH1A1 has been identified as a marker for cancer stem cells in several types of cancer, and its inhibition is being explored as a therapeutic strategy. nih.gov While specific studies on the inhibition of ALDH1A1 by this compound were not found, the general principle of targeting this enzyme with small molecules is established. For instance, a pan-ALDH1A inhibitor has been shown to induce necroptosis in ovarian cancer stem-like cells. nih.gov Given the diversity of molecules that can inhibit ALDH enzymes, it is plausible that appropriately substituted purine derivatives could also exhibit inhibitory activity against ALDH1A1.

Inosine monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis and cell proliferation. nih.gov The type II isoform, IMPDH2, is upregulated in neoplastic cells, making it a significant target for anticancer drug design. nih.gov Inhibition of IMPDH leads to the depletion of guanine nucleotide pools, thereby halting cell growth. nih.gov

Several purine analogues and other small molecules act as inhibitors of IMPDH. While there is no specific data on the interaction of this compound with IMPDH2, the purine core of this compound makes it a candidate for such interactions. Studies have identified a specific cysteine residue (Cys140) in IMPDH2 as a druggable site for selective inhibition, which could lead to the development of therapies with fewer side effects. nih.gov

Antiviral and Antimicrobial Potentials

Purine analogues represent a significant class of compounds with a broad spectrum of biological activities, including potent antiviral and antimicrobial effects. Their structural similarity to endogenous purines allows them to interfere with various metabolic and signaling pathways in pathogenic organisms.

The modification of the purine scaffold has led to the development of numerous derivatives with significant antiviral properties. These compounds often act as inhibitors of viral replication by targeting essential viral enzymes or by being incorporated into the growing nucleic acid chains, leading to chain termination or lethal mutagenesis. nih.gov

One of the key targets for antiviral purine derivatives is the family of herpesviruses, including Herpes Simplex Virus type 1 (HSV-1). For instance, 9-substituted purines have shown considerable efficacy against HSV-1 and HSV-2 in cell cultures. nih.gov The guanine derivative 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]guanine, an acyclonucleoside, demonstrated higher activity against HSV-1 and HSV-2 than the commonly used antiviral drug acyclovir (B1169) in some tests, without evidence of cellular toxicity. nih.gov Esterification of this compound to produce monoesters and diesters also resulted in derivatives with antiherpes virus activity. nih.gov

Furthermore, N-[2-(2-phosphonomethoxy)ethyl] (PME) derivatives of purines have been extensively studied for their antiviral effects. PMEDAP (2,6-diaminopurine derivative) was found to be highly active against HSV-1 and HSV-2. acs.org The 2-amino-6-chloropurine (B14584) derivative also showed strong activity against herpes simplex viruses. acs.org Modifications at the 6-position of the purine ring can also influence antiviral activity, as some 6-modified purine nucleoside analogues have been developed as effective antiviral agents. nih.govnih.gov The mechanism of action for many of these nucleoside analogs involves inhibition of viral DNA or RNA synthesis. nih.gov For herpesviruses, viral-encoded enzymes like thymidine (B127349) kinase can phosphorylate these analogs, leading to their activation within infected cells. nih.gov

While research on the direct impact of purine derivatives on the Influenza A virus is multifaceted, the general approach involves targeting viral components like hemagglutinin and neuraminidase or interfering with viral replication processes. nih.gov For example, some sulfur-rich alkaloids have demonstrated antiviral activities against HSV-1. frontiersin.org

Table 1: Antiviral Activity of Selected Purine Derivatives against Herpes Simplex Virus (HSV)

| Compound/Derivative Class | Specific Virus | Observed Activity | Reference(s) |

|---|---|---|---|

| 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]guanine | HSV-1, HSV-2 | In some tests, more active than acyclovir. | nih.gov |

| Dihexanoate ester of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]guanine | Herpesviruses | Active in cell cultures. | nih.gov |

| PMEDAP (PME derivative of 2,6-diaminopurine) | HSV-1, HSV-2 | Highly active (EC₅₀ in the range of 0.07−2 μg/mL). | acs.org |

| PME derivative of 2-amino-6-chloropurine | Herpes Simplex Viruses | Strongly active (EC₅₀ = 0.1−0.4 μg/mL). | acs.org |

| 6-modified purine nucleoside analogues | General Antiviral | A strategy to improve pharmacokinetic properties and bioavailability. | nih.govnih.gov |

The antimicrobial potential of purine derivatives extends to bacteria, fungi, and protozoan parasites. Their ability to disrupt nucleic acid synthesis and other metabolic functions makes them effective against a range of microorganisms. nih.govresearchgate.netrsc.org

A particularly important application of purine derivatives is in the treatment of leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus. merckmillipore.com Leishmania parasites are incapable of synthesizing purines de novo and are therefore entirely dependent on salvaging them from their host. nih.govmdpi.com This dependency makes the purine salvage pathway an excellent target for therapeutic intervention. nih.govresearchgate.netmdpi.com

The purine analogue allopurinol, which is an isomer of hypoxanthine, is a well-known agent used in the treatment of leishmaniasis. researchgate.netmdpi.com It is metabolized by the parasite's hypoxanthine-guanine phosphoribosyltransferase (HGPRT), leading to the formation of fraudulent nucleotides that are incorporated into the parasite's RNA, disrupting protein synthesis and leading to cell death. merckmillipore.comresearchgate.net Other purine analogues like azathioprine (B366305) and 6-mercaptopurine have also demonstrated efficacy against the amastigote stage of Leishmania donovani and Leishmania infantum. merckmillipore.com Ultrastructural studies have shown that these compounds can cause significant damage to the parasite, including cytoplasmic vacuolization and mitochondrial swelling. merckmillipore.com

In addition to their anti-leishmanial properties, various 6-substituted and 8,9-disubstituted purine derivatives have been synthesized and evaluated for their broader antimicrobial activities. researchgate.netscielo.org.mx For example, certain 9-cyclopentyl-6-[(4-fluorobenzyl)amino]-9H-purine derivatives have shown excellent activity against Candida albicans, a pathogenic fungus. researchgate.net Similarly, other derivatives have exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The development of novel inhibitors of S-adenosyl homocysteine/methylthioadenosine (SAH/MTA) nucleosidase based on a 6-substituted purine scaffold has also yielded compounds with broad-spectrum antimicrobial activity. nih.gov

Table 2: Anti-leishmanial and Antimicrobial Activity of Selected Purine Derivatives

| Compound/Derivative Class | Target Organism(s) | Mechanism/Observed Activity | Reference(s) |

|---|---|---|---|

| Allopurinol | Leishmania species | Inhibits the purine salvage pathway by acting as a substrate for HGPRT, leading to parasite death. | merckmillipore.comresearchgate.netmdpi.com |

| Azathioprine | Leishmania donovani, L. infantum | Effective against the intracellular amastigote stage; causes cytoplasmic vacuolization and mitochondrial swelling. | merckmillipore.com |

| 6-Mercaptopurine | Leishmania donovani, L. infantum | Shows efficacy against the amastigote stage of the parasite. | merckmillipore.com |

| 9-cyclopentyl-6-[(4-fluorobenzyl)amino]-9H-purine | Candida albicans | Exhibited excellent antifungal activity with a MIC of 3.12 µg/mL. | researchgate.net |

| 6-substituted purine derivatives | Various bacteria and fungi | Broad-spectrum antimicrobial activity. | nih.govresearchgate.netscielo.org.mx |

Receptor Binding and Modulation (e.g., Cannabinoid Type 1 (CB1) Receptors, Adenine (B156593) Receptors)

Purine derivatives are also recognized for their ability to bind to and modulate various cellular receptors, playing a crucial role in cell signaling. Their interactions with cannabinoid and adenine receptors are of particular interest in medicinal chemistry.

Efforts have been made to develop peripherally selective cannabinoid receptor 1 (CB1) antagonists based on a purine scaffold. nih.gov CB1 receptor antagonists have therapeutic potential for several diseases, but their clinical development has been hampered by central nervous system (CNS)-related side effects. nih.gov By designing diphenyl purine derivatives with limited CNS penetration, researchers have created potent and selective CB1 antagonists that primarily act on peripheral receptors. nih.gov The interaction of purines with the endocannabinoid system is also highlighted by findings that activation of P2X purine receptors can trigger the production of endocannabinoids, leading to retrograde synaptic signaling. nih.gov

Adenosine (B11128) receptors, which are G protein-coupled receptors with adenosine as their natural ligand, are another major target for purine derivatives. wikipedia.org There are four subtypes of adenosine receptors in humans: A₁, A₂A, A₂B, and A₃. wikipedia.org Purine derivatives have been extensively studied as selective agonists and antagonists for these receptors, particularly the A₃ adenosine receptor (A₃AR). nih.govnih.govbenthamscience.comingentaconnect.com Selective A₃AR agonists and antagonists are being explored for the treatment of various conditions, including cancer and inflammatory diseases. nih.govnih.govbenthamscience.com

The structure-activity relationship for A₃AR ligands has been well-documented. Key structural features that determine the interaction with the A₃AR include substitutions at the N⁶ and 2-positions of the purine ring, as well as modifications to the ribose moiety in nucleoside derivatives. nih.gov For example, N⁶-benzyl and 2-halo substitutions are important for A₃AR affinity. nih.gov The development of highly selective A₃AR agonists, such as MRS3558, with nanomolar binding affinity, has been achieved through a combination of empirical approaches and molecular modeling. nih.govnih.govingentaconnect.com Both agonists and antagonists for adenosine receptors have been developed from purine-based structures, demonstrating the versatility of this chemical class in modulating purinergic signaling. nih.govnih.gov

Table 3: Receptor Binding Profile of Selected Purine Derivatives

| Derivative Class | Target Receptor | Type of Modulation | Therapeutic Potential/Significance | Reference(s) |

|---|---|---|---|---|

| Diphenyl purine derivatives | Cannabinoid Receptor 1 (CB1) | Peripherally selective antagonist | Treatment of various diseases without CNS side effects. | nih.gov |

| Purine derivatives (general) | P2X Purine Receptors | Activation leads to endocannabinoid production | Implicated in retrograde synaptic signaling. | nih.gov |

| (N)-methanocarba 5′-uronamide derivatives (e.g., MRS3558) | Adenosine A₃ Receptor (A₃AR) | Highly selective agonist | Pharmacological probes for studying A₃AR function; potential therapeutics. | nih.govnih.gov |

| 2,6-disubstituted purine derivatives | Adenosine A₃ Receptor (A₃AR) | Selective antagonist | Development of A₃AR-targeted therapies. | nih.gov |

| N⁶-benzyladenine derivatives | Adenosine A₃ Receptor (A₃AR) | Agonist | Key structural feature for A₃AR interaction. | nih.gov |

Influence of Ester Moiety at C-6 on Biological Activity

The carboxylate ester at the C-6 position is a key functional group that significantly influences the properties of purine derivatives. Its role extends from being a site for synthetic modification to directly impacting the compound's interaction with biological targets.

In many drug discovery programs, ester groups are intentionally incorporated to create prodrugs. The ester can mask a more polar carboxylic acid group, enhancing membrane permeability and absorption. Once inside the cell, the ester is cleaved to release the active carboxylic acid. The stability of the ester is therefore a finely tuned parameter; it must be stable enough to reach its target tissue but labile enough to be converted to the active form. Factors influencing this stability include the steric hindrance around the ester and the electronic nature of the purine ring.

Modification of the C-6 position of the purine ring is a widely employed strategy to modulate biological activity. scielo.org.mx The introduction of different substituents in place of or in addition to the carboxylate group can lead to significant changes in the compound's potency and selectivity. nih.govresearchgate.net

Studies on various 6-substituted purine analogs have demonstrated that the nature of the group at C-6 is crucial for activity. For instance, replacing the ester with amino groups, particularly those with specific substitutions, has been shown to yield compounds with significant anticancer activity. nih.gov Research into 2,6,9-trisubstituted purines revealed that an arylpiperazinyl system at the C-6 position was beneficial for cytotoxic activity against several cancer cell lines. nih.gov In contrast, the introduction of bulky systems at other positions, such as C-2, was found to be unfavorable. nih.gov This highlights the specific steric and electronic requirements for substituents at the C-6 position to achieve desired biological effects. The ability to perform late-stage functionalization at the C-6 position using techniques like photoredox/nickel dual catalytic cross-coupling allows for the rapid synthesis of diverse analogs, facilitating extensive SAR studies. nih.gov

Table 1: Effect of C-6 Substituents on Purine Analog Activity

| C-6 Substituent | Observed Biological Activity/Property | Reference |

|---|---|---|

| Arylpiperazinyl | Beneficial for cytotoxic activity in cancer cell lines. | nih.gov |

| Amino (general) | Can confer significant anticancer properties. | nih.gov |

| Dimethylamino | Component of potent antirhinovirus agents when combined with specific C-2 and N-9 substituents. | nih.gov |

| Alkyl (via cross-coupling) | Increases sp³ character, which is correlated with higher success rates in drug discovery. | nih.gov |

| Acyl (ketones) | Metal-free synthesis provides access to C-C bond formation at C-6, creating novel ketone derivatives. | rsc.org |

Impact of Dimethyl Substitutions at C-8 on Biological Activity

The C-8 position of the purine scaffold is a site of significant chemical and biological interest. It is amenable to both electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. mdpi.comnih.gov Substituents at this position can profoundly influence the electronic properties and conformation of the purine ring. nih.gov

The introduction of alkyl groups at the C-8 position is a common strategy to probe the steric and lipophilic requirements of biological targets. mdpi.com The length and branching of the alkyl chain can dramatically alter a compound's activity. For this compound, the methyl group at C-8 is a small, lipophilic substituent.

SAR studies on related purine analogs have shown that increasing the alkyl chain length can enhance binding affinity, but often up to an optimal point, after which steric hindrance may lead to a decrease in activity. For example, in the development of A3 adenosine receptor antagonists, the introduction of alkynyl chains at the C-8 position was found to be highly effective. mdpi.com Similarly, the synthesis of C8-vinyl and C8-ethynyl adenosine analogs has led to compounds with cytostatic activity. mdpi.com The steric bulk of the C-8 substituent can also influence the conformation around the glycosidic bond in nucleoside analogs, which is a critical determinant of biological activity. mdpi.com

Table 2: Influence of C-8 Alkyl and Related Substituents on Purine Analog Activity

| C-8 Substituent Type | Example | Observed Effect/Activity | Reference |

|---|---|---|---|

| Simple Alkyl | Methyl | Achieved via lithiation followed by treatment with MeI. A fundamental modification. | mdpi.com |

| Alkenyl | Vinyl | Induces opposite conformation of the glycosidic bond in nucleosides; confers cytostatic activity. | mdpi.com |

| Alkynyl | Various alkynyl chains | Led to highly selective A3 adenosine receptor antagonists. | mdpi.com |

| Aryl | Aryl groups via Suzuki coupling | Used as substrates for constructing modified oligonucleotides. | mdpi.com |

Substituents at the C-8 position exert a powerful influence on the electronic structure of the purine ring system. nih.gov Computational studies have shown that C-8 substituents have a more pronounced effect on the π-electron distribution compared to substituents at the C-2 or N-positions. nih.govacs.org Electron-withdrawing groups at C-8 can increase the acidity of the remaining C-H protons and alter the reactivity of the entire heterocycle. Conversely, electron-donating groups can modulate the nucleophilicity of the ring nitrogens.

The steric bulk of the C-8 substituent is also a critical factor. A methyl group is relatively small, but larger groups can sterically hinder the approach of interacting molecules or force conformational changes in the purine ring or its N-9 substituent. This interplay of electronic and steric effects is fundamental to the SAR of this class of compounds. For example, direct C-H cyanation of purines often occurs regioselectively at the C-8 position, influenced by the electronic nature of the existing substituents. nih.gov

Effect of Dimethyl Substitution at N-9 on Biological Activity

In SAR studies, varying the N-9 substituent is a common strategy to optimize activity. For instance, research on antirhinovirus agents based on a 2,6-disubstituted purine scaffold found that a 9-(4-methylbenzyl) group was a key component for high potency. nih.gov The synthesis of novel N-9 substituted purines bearing α-amino acid motifs has been explored for potential anticancer activity, demonstrating that this position is a versatile handle for introducing diverse chemical functionalities. nih.gov The stability and reactivity of the purine derivative are also influenced by the N-9 substituent; for example, the preparation of 7-(tert-butyl)-6-chloropurine highlights the challenges and importance of controlling regioselectivity between the N-7 and N-9 positions. nih.gov The relatively small and simple methyl group at N-9 in the parent compound provides a baseline for understanding how larger or more complex groups at this position might alter the biological activity profile.

Regioselectivity and Impact of N-9 Alkylation

The alkylation of the purine ring is a fundamental step in the synthesis of many biologically active analogs. However, this reaction is often complicated by the formation of multiple regioisomers, primarily at the N-9 and N-7 positions. nih.govacs.orgub.edu The desired N-9 isomer is typically the more biologically relevant product. urfu.ru

Research has shown that achieving high regioselectivity for N-9 alkylation is influenced by several factors, including the nature of the substituent at the C-6 position, the choice of base, and the reaction conditions. nih.govub.edu For instance, the presence of a bulky heteroaryl group at the C-6 position can effectively shield the N-7 nitrogen, thereby directing alkylating agents to the N-9 position. nih.govacs.org In one study, a 6-(2-butylimidazol-1-yl)-2-chloropurine (B8415717) derivative underwent exclusive N-9 ethylation due to the coplanar conformation of the imidazole (B134444) and purine rings, which sterically hindered the N-7 position. nih.govacs.org In contrast, a more sterically demanding substituent at the C-6 position that disrupts this coplanarity resulted in a mixture of N-9 and N-7 isomers. nih.govacs.org

The choice of the alkylating agent and reaction conditions also plays a crucial role. The use of microwave irradiation in conjunction with specific bases, such as tetrabutylammonium (B224687) hydroxide (B78521), has been shown to significantly improve the regioselectivity for N-9 alkylation, leading to higher yields and reduced formation of byproducts. ub.edu Faster reactions with more reactive alkyl halides tend to favor the formation of the N-9 alkylated purine. ub.edu The acidity of the N-H group in the purine ring, influenced by the surrounding substituents, also rationalizes the preferential alkylation at the N-9 position under basic conditions. researchgate.net

| Compound | Alkylation Conditions | N-9/N-7 Ratio | Reference |

| 6-(2-butylimidazol-1-yl)-2-chloropurine | NaH, ethyl iodide, DMF | Exclusive N-9 | nih.govacs.org |

| 2-chloro-6-(4,5-diphenylimidazol-1-yl)purine | NaH, ethyl iodide, DMF | ~5:1 | nih.govacs.org |

| 6-chloropurine | Isopropyl bromide, (Bu)4NOH, microwave | Exclusive N-9 | ub.edu |

| 2,6-dichloropurine | Methyl iodide, (Bu)4NOH, microwave | Improved N-9 selectivity | ub.edu |

Conformational Preferences Induced by N-9 Substitution

In studies of 6-(azolyl)purine derivatives, the conformation where the azole and purine rings are coplanar is crucial for the regioselective N-9 alkylation. nih.govacs.org This coplanarity is stabilized by the specific nature of the C-6 substituent. When a bulky group is introduced that forces the rings to rotate out of plane, the shielding effect on the N-7 position is lost. nih.govacs.org The size of the substituent at N-9 has also been shown to impact biological activity. In a series of 2,6,9-trisubstituted purines developed as cyclin-dependent kinase (CDK) inhibitors, increased steric bulk at the N-9 position was found to reduce the inhibitory potential. nih.gov

For N9-substituted N⁶-[(3-methylbut-2-en-1-yl)amino]purine derivatives, the nature of the N-9 substituent (ranging from alkyl chains to tetrahydropyranyl groups) was rationally designed to probe its effect on cytokinin activity. nih.gov These substitutions led to varied activities and receptor recognition profiles, highlighting the importance of the N-9 position in modulating biological response. nih.gov

| N-9 Substituent | Observed Effect | Compound Series | Reference |

| Increased steric bulk | Reduced inhibitory potential | 2,6,9-trisubstituted purine CDK inhibitors | nih.gov |

| Cyclopentyl | Favorable for cytotoxic activity | 6,8,9-trisubstituted purine analogs | nih.govtubitak.gov.tr |

| Alkyl chains with functional groups | Modulated cytokinin activity and receptor recognition | N⁶-[(3-methylbut-2-en-1-yl)amino]purine derivatives | nih.gov |

| α-amino acid motif | Mild, dose-dependent anticancer activity | Polymer-supported purine derivatives | nih.gov |

Synergistic Effects of Multi-Substitutions on the Purine Scaffold (e.g., 6,8,9-trisubstituted purines)

The biological activity of purine analogs can be significantly enhanced through multi-substitution on the purine core. The combination of substituents at the C-6, C-8, and N-9 positions can lead to synergistic effects, resulting in compounds with improved potency and selectivity.

A study focused on novel 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives demonstrated the potential of this multi-substitution strategy. nih.govtubitak.gov.tr These 6,8,9-trisubstituted purines were evaluated for their cytotoxic activity against several human cancer cell lines. tubitak.gov.tr Notably, compounds 5 and 6 from this series exhibited significant cytotoxic activity, with IC₅₀ values lower than the clinical reference drugs 5-Fluorouracil and Fludarabine in liver cancer cells. nih.govtubitak.gov.tr This highlights the potential of using the 6,8,9-trisubstituted purine as a scaffold for developing new anticancer agents. tubitak.gov.tr

Similarly, libraries of 2,6,9-trisubstituted purines have been synthesized and screened for their ability to inhibit cyclin-dependent kinases (CDKs). nih.gov Optimization based on SAR and co-crystal structures led to the identification of highly potent CDK inhibitors. nih.gov Interestingly, some compounds with similar CDK inhibitory activity induced different cellular outcomes, such as cell cycle arrest at different phases or direct apoptosis, indicating that the substitution pattern fine-tunes the biological response. nih.gov

| Compound Series | Substituents | Biological Activity | Key Finding | Reference |

| 6,8,9-trisubstituted purines | C6: Substituted phenyl piperazine, C8: 4-phenoxyphenyl, N9: Cyclopentyl | Cytotoxic against liver, colon, and breast cancer cells | Analogs 5 and 6 were more potent than 5-FU and Fludarabine in liver cancer cells. | nih.govtubitak.gov.tr |

| 2,6,9-trisubstituted purines | Varied substituents at C2, C6, and N9 | CDK inhibition, cell growth inhibition | Optimization led to potent CDK inhibitors; substitution patterns dictated cellular outcomes (cell cycle arrest vs. apoptosis). | nih.govnih.gov |

Pharmacophore Identification and Lead Optimization based on SAR Data

Pharmacophore modeling is a powerful computational tool used to identify the essential structural features of a molecule required for its biological activity. nih.govnih.govmdpi.com This approach, combined with SAR data, guides the lead optimization process to design more potent and selective inhibitors. nih.govnih.gov

For a series of purine-based compounds, pharmacophore models have been generated to understand the structural requirements for inhibiting targets like the RSK2 kinase. nih.gov By docking these compounds into the ATP-binding site, common pharmacophoric features can be identified, which then inform the design of new inhibitors. nih.gov This strategy involves identifying key hydrogen bond donors, acceptors, and hydrophobic regions that are crucial for binding. researchgate.netresearchgate.net

The lead optimization process involves iterative cycles of design, synthesis, and biological evaluation. nih.gov For instance, in the development of PDE10A inhibitors, several rounds of optimization of purine derivatives led to compounds with good enzymatic activity, selectivity, and metabolic stability. nih.gov Similarly, for purine-based CDK inhibitors, lead compounds were optimized based on SAR and co-crystal structure analysis to yield some of the most potent inhibitors known. nih.gov The modification at position 9 of the purine ring has been shown to be a viable strategy for modifying properties like solubility without losing cytotoxic activity, suggesting that further introduction of hydrophilic groups could be beneficial. nih.gov

| Target | Methodology | Key Pharmacophore Features | Outcome | Reference |

| RSK2 Kinase | Pharmacophore modeling based on docked conformations | Common features for RSK2 inhibition | Informing the design of new small molecule RSK inhibitors. | nih.gov |

| PDE10A | Lead optimization of purine derivatives | Not specified | Identification of lead compounds with good enzymatic activity and in vivo pharmacological properties. | nih.gov |

| CDK2 | Iterative synthesis and SAR, co-crystal structure analysis | Not specified | Development of highly potent and selective CDK inhibitors. | nih.gov |

| TcaR (S. epidermidis) | Pharmacophore modeling and structure-based drug design | Not specified | Identification of novel inhibitors from a database and design of new analogs with improved properties. | nih.gov |

Tabulated Data

Table 1: Physicochemical Properties of Ethyl 8,9-dimethyl-9H-purine-6-carboxylate (Predicted)

| Property | Predicted Value |

| Molecular Formula | C10H12N4O2 |

| Molecular Weight | 220.23 g/mol |

| Appearance | White to off-white solid |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks |

| 1H NMR | ~1.4 ppm (t, 3H), ~2.5 ppm (s, 3H), ~3.8 ppm (s, 3H), ~4.4 ppm (q, 2H), ~8.5 ppm (s, 1H) |

| 13C NMR | ~14, ~15, ~30, ~62, ~120-160 (multiple peaks), ~165 ppm |

| IR (cm-1) | ~1720 (C=O), ~1250 (C-O), ~2900-3000 (C-H) |

Conclusion

Ethyl 8,9-dimethyl-9H-purine-6-carboxylate is a purine (B94841) derivative with a unique substitution pattern that warrants further investigation. While specific experimental data for this compound is limited, a thorough analysis based on the established chemistry of purines allows for the prediction of its synthesis, characterization, and potential biological significance. The presence of alkyl groups at the C8 and N9 positions, combined with an ethyl carboxylate at C6, makes it an interesting candidate for further research in medicinal chemistry. Future studies focusing on the synthesis and biological evaluation of this and related compounds could uncover novel therapeutic agents with a wide range of applications.

Computational Chemistry and Mechanistic Insights

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is often used to predict the binding affinity and mode of action of a small molecule ligand with a protein target.

Binding Interactions with Target Proteins (e.g., Hsp90, IMPDH2)

There is currently no specific information available from published studies detailing the binding interactions of Ethyl 8,9-dimethyl-9H-purine-6-carboxylate with key protein targets such as Heat shock protein 90 (Hsp90) or Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2). Research has been conducted on other purine (B94841) derivatives as Hsp90 inhibitors, highlighting the potential for this class of compounds to interact with the ATP-binding site of the N-terminal domain of Hsp90. nih.govnih.gov However, without specific docking studies for this compound, its binding mode and affinity for these or other proteins remain speculative.

Identification of Key Residues for Ligand Binding

The identification of key amino acid residues within a protein's binding site that are crucial for interacting with a ligand is a critical outcome of molecular docking studies. As no such studies have been reported for this compound, the specific residues that would be important for its binding to any protein target are unknown.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable tools in drug discovery for predicting the activity of new compounds and for understanding the molecular properties that influence their potency.

Derivation of Predictive Models for Biological Activity

The development of predictive QSAR models requires a dataset of compounds with known biological activities. For this compound, there is no available literature describing the derivation of QSAR models to predict its biological activity. While QSAR studies have been performed on other series of 9H-purine derivatives to understand their inhibitory potential against targets like EGFR, these models are specific to the chemical space of the compounds studied and cannot be directly applied to this compound. researchgate.net

Identification of Molecular Descriptors Influencing Activity

Molecular descriptors are numerical values that characterize the properties of a molecule. In QSAR studies, these descriptors are used to build the mathematical models that predict biological activity. Without QSAR studies on this compound, the specific molecular descriptors that may influence its activity have not been identified. For other purine-like structures, both topological and geometrical descriptors have been found to play a significant role in their binding affinity. researchgate.net

Advanced Mechanistic Investigations

Advanced mechanistic investigations would provide a deeper understanding of how this compound exerts its biological effects at a molecular level. Such studies could include, but are not limited to, kinetic enzyme assays, biophysical interaction studies, or cellular pathway analysis. At present, there are no published advanced mechanistic investigations for this specific compound.

Elucidation of Molecular Pathways and Cellular Targets

The specific molecular pathways and cellular targets of this compound have not been explicitly detailed in published research. However, based on the well-documented activities of other substituted purines, several potential avenues for its biological action can be postulated. Computational modeling and in silico screening are powerful tools to predict these interactions.

Potential Cellular Targets:

Purine analogues are well-known for their ability to interact with a wide array of biological targets, primarily due to their structural similarity to endogenous purines like adenine (B156593) and guanine (B1146940). These interactions often lead to the modulation of key cellular processes.

One of the most prominent classes of enzymes targeted by purine derivatives is the kinase family . researchgate.netnih.gov Cyclin-dependent kinases (CDKs), crucial for cell cycle regulation, are frequent targets. nih.gov Molecular docking studies on various purine derivatives have identified key amino acid residues within the ATP-binding pocket of CDKs, such as Asp86, Glu81, and Leu83, that are critical for binding. researchgate.netnih.gov It is plausible that this compound could also fit into the ATP-binding site of certain kinases, potentially inhibiting their function and affecting cell cycle progression.

Another potential target is the microtubule-severing enzyme katanin . nih.govresearchgate.net This enzyme is vital for cytoskeleton dynamics, and its inhibition can disrupt cell division, making it an attractive target for anti-cancer therapies. nih.gov Computational screening of purine-based compounds has identified molecules with strong binding affinities to katanin, suggesting that purine scaffolds are suitable for targeting this enzyme. nih.govresearchgate.net

Furthermore, purine metabolism itself presents a range of enzymatic targets. researchgate.net Enzymes involved in the de novo purine synthesis pathway could be inhibited by synthetic purine derivatives, leading to a depletion of essential nucleotides and subsequent cell death. researchgate.net The thiopurine methyltransferase (TPMT) is another enzyme involved in the metabolism of purine drugs, and its activity can influence the therapeutic outcome and toxicity of such compounds. researchgate.net

Postulated Molecular Pathways:

Given the potential cellular targets, this compound could influence several molecular pathways:

Cell Cycle Regulation: By inhibiting CDKs, the compound could arrest the cell cycle at various checkpoints, preventing cell proliferation. This is a common mechanism of action for many anti-cancer drugs. nih.gov

Cytoskeletal Disruption: Inhibition of katanin would lead to defects in microtubule organization, which is critical for mitosis, cell motility, and intracellular transport. nih.gov

Purine Metabolism and Signaling: Interference with purine biosynthesis or salvage pathways could have widespread effects on DNA and RNA synthesis, as well as on cellular energy metabolism through ATP and GTP levels. nih.govyoutube.comyoutube.com Purinergic signaling, which involves purine nucleotides and nucleosides as extracellular signaling molecules, could also be affected.

The table below summarizes the potential molecular pathways and cellular targets for a hypothetical purine derivative like this compound, based on data from related compounds.

| Potential Molecular Pathway | Potential Cellular Target(s) | Predicted Biological Effect | Supporting Evidence from Related Compounds |

| Cell Cycle Control | Cyclin-Dependent Kinases (CDKs) | Inhibition of cell proliferation, cell cycle arrest. | Molecular modeling studies show purine derivatives binding to the ATP pocket of CDK2. researchgate.netnih.gov |

| Cytoskeleton Dynamics | Katanin | Disruption of microtubule severing, leading to mitotic arrest. | Virtual screening has identified purine analogues as potential katanin inhibitors. nih.govresearchgate.net |

| Purine Biosynthesis | Enzymes of the de novo pathway (e.g., GAR synthetase) | Depletion of nucleotide pools, inhibition of DNA/RNA synthesis. | Methotrexate and methylated 6MP metabolites inhibit de novo purine synthesis. researchgate.net |

| Purine Metabolism | Thiopurine Methyltransferase (TPMT) | Altered metabolic activation and clearance of the compound. | TPMT is a key enzyme in the metabolism of thiopurine drugs. researchgate.net |

Computational Approaches to Reaction Mechanisms in Purine Synthesis

Computational chemistry provides invaluable tools for understanding the intricate reaction mechanisms involved in the synthesis of complex molecules like substituted purines. Methods such as Density Functional Theory (DFT) and ab initio calculations can be used to model reaction pathways, determine transition state energies, and predict the regioselectivity of reactions.

Alkylation of the Purine Ring:

The synthesis of this compound involves the alkylation of a purine precursor. Direct alkylation of the purine ring is a complex process as there are multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9). nih.govacs.orgub.edu The regioselectivity of alkylation is influenced by several factors, including the nature of the alkylating agent, the solvent, the base used, and the substituents already present on the purine ring. ub.edu

Computational studies on the alkylation of purines have shown that the N9 position is often the most thermodynamically stable site for alkylation, while the N7 position can sometimes be the kinetically favored product. nih.govacs.org The presence of bulky substituents can sterically hinder attack at certain positions, thereby influencing the product distribution. rsc.org For instance, microwave-assisted synthesis using specific bases like tetrabutylammonium (B224687) hydroxide (B78521) has been shown to favor N9 alkylation. ub.edu

Formation of the Purine-6-carboxylate Moiety:

The introduction of a carboxylate group at the C6 position of the purine ring is another key synthetic step. This can be achieved through various methods, such as the oxidation of a 6-methylpurine (B14201) or the carbonylation of a 6-halopurine. Computational modeling can help to elucidate the mechanisms of these reactions, including the role of catalysts and the energetics of intermediate steps.

Tautomerism and Stability:

Purine derivatives can exist in different tautomeric forms, which can significantly affect their chemical reactivity and biological activity. nih.gov Computational calculations are crucial for determining the relative stabilities of these tautomers in both the gas phase and in solution. nih.gov For 6-oxypurine derivatives, for example, computational studies have shown that the tautomer with a hydrogen atom on the N1 atom is the most stable. nih.gov Understanding the predominant tautomeric form of this compound is essential for predicting its interactions with biological targets.

The following table outlines computational methods that could be applied to study the synthesis of this compound.

| Computational Method | Application in Synthesis of this compound | Insights Gained |

| Density Functional Theory (DFT) | Modeling the reaction pathway of N-alkylation of the purine ring. | Determination of transition state energies, prediction of regioselectivity (N7 vs. N9 alkylation). |

| Ab initio methods (e.g., Møller-Plesset perturbation theory) | Calculating the relative energies of different tautomers of the purine precursor. | Identification of the most stable tautomer under different conditions. |

| Molecular Dynamics (MD) Simulations | Simulating the interaction of the purine precursor with solvent molecules and catalysts. | Understanding the role of the reaction environment on selectivity and reaction rates. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural features of different purine precursors with their reactivity. | Predicting the outcome of synthetic reactions for novel purine derivatives. |

Future Directions and Research Perspectives for Ethyl 8,9 Dimethyl 9h Purine 6 Carboxylate and Its Derivatives

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The synthesis of purine (B94841) derivatives is a well-established field, yet there is a continuous drive to develop more efficient, cost-effective, and environmentally friendly methods. benthamdirect.com Traditional methods for creating the purine ring system often involve multi-step processes starting from pyrimidine (B1678525) or imidazole (B134444) precursors. benthamdirect.com Future research on the synthesis of Ethyl 8,9-dimethyl-9H-purine-6-carboxylate and its analogs will likely focus on several key areas of improvement.

Another area of active development is the use of metal-catalyzed cross-coupling reactions . nih.gov Techniques like Suzuki, Heck, and Sonogashira couplings have become powerful tools for creating carbon-carbon and carbon-heteroatom bonds, allowing for the direct and efficient attachment of various substituents to the purine core. Research into novel catalysts and reaction conditions that are more tolerant of diverse functional groups and can be performed in greener solvents will be crucial.

Furthermore, the principles of green chemistry are increasingly influencing synthetic strategies. This includes the use of microwave-assisted synthesis to accelerate reaction times and reduce energy consumption, employing solid-supported reagents to simplify purification, and developing one-pot reactions to minimize waste and improve process efficiency.

Table 1: Modern Synthetic Strategies for Purine Derivatives

| Synthetic Strategy | Advantages | Potential Application for this compound Analogs |

| Chemoenzymatic Synthesis | High selectivity, mild reaction conditions, reduced waste. rsc.org | Stereoselective introduction of substituents, modification of the ribose moiety in nucleoside analogs. |

| Metal-Catalyzed Cross-Coupling | High efficiency, versatility in forming C-C and C-N bonds. nih.gov | Introduction of diverse functional groups at various positions of the purine ring. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, reduced side reactions. | Acceleration of key steps in the synthesis of the purine core or its derivatization. |

| Flow Chemistry | Improved safety, scalability, and process control. | Continuous and automated production of purine derivatives. |

Exploration of Undiscovered Biological Targets and Therapeutic Applications

Purine analogs are known to exhibit a vast range of pharmacological activities, including anticancer, antiviral, antifungal, and immunosuppressive effects. researchgate.netwikipedia.orgnih.gov The specific substitution pattern of this compound suggests it could serve as a scaffold for developing inhibitors of various enzymes or modulators of receptors.

A key area for future exploration is the identification of novel biological targets . The vast and complex network of proteins that utilize purines as substrates or cofactors presents a rich landscape for drug discovery. nih.gov High-throughput screening of a library of derivatives based on the this compound structure against a panel of kinases, polymerases, and metabolic enzymes could reveal unexpected activities.

One particularly interesting class of emerging targets is riboswitches . These are structured RNA domains, primarily found in bacteria, that can directly bind to small molecules and regulate gene expression. researchgate.net Designing purine analogs that can selectively bind to bacterial riboswitches offers a promising strategy for developing new antibiotics with novel mechanisms of action. researchgate.net

Furthermore, the field of immunology presents significant opportunities. Purine metabolism is intrinsically linked to immune cell function and proliferation. nih.gov Derivatives of the purine scaffold could be investigated for their potential to modulate immune responses, leading to new treatments for autoimmune diseases or as adjuvants in cancer immunotherapy. nih.govnih.gov The development of multi-targeted agents, which can interact with several receptor sites within the immune system, is also a growing area of interest. nih.gov

Integration of Advanced Computational Techniques for Rational Design

The use of computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of molecules with desired properties and reducing the time and cost of development. nih.govresearchgate.net For a molecule like this compound, computational methods can provide profound insights and guide the synthesis of more potent and selective derivatives.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of a series of purine analogs with their biological activity. researchgate.net These models can then be used to predict the activity of virtual compounds before they are synthesized, prioritizing the most promising candidates.

Molecular docking simulations are another powerful technique. By modeling the interaction of purine derivatives with the three-dimensional structure of a target protein, researchers can predict binding affinities and identify key interactions, such as hydrogen bonds and hydrophobic contacts. researchgate.netresearchgate.net This information is crucial for optimizing the structure of the lead compound to improve its potency and selectivity. For instance, docking studies could be used to understand how derivatives of this compound might bind to the ATP-binding pocket of a specific kinase.

Density Functional Theory (DFT) calculations can provide a deeper understanding of the electronic properties of the purine derivatives, such as their tautomeric forms and reactivity, which are critical for their biological function. nih.gov

Table 2: Computational Tools in Purine Derivative Drug Design

| Computational Technique | Application | Relevance to this compound |

| QSAR | Predicts biological activity based on chemical structure. researchgate.net | To predict the potential therapeutic activity of novel analogs. |

| Molecular Docking | Simulates the binding of a ligand to a protein target. researchgate.netresearchgate.net | To identify potential biological targets and guide lead optimization. |

| DFT Calculations | Determines electronic structure and properties. nih.gov | To understand the molecule's reactivity and tautomeric preferences. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of a molecule over time. nih.gov | To assess the stability of the ligand-protein complex. |

Interdisciplinary Research with Systems Biology and Chemical Biology

The future of drug discovery for purine derivatives lies in a more integrated, interdisciplinary approach that combines chemistry with systems-level biological understanding.

Systems biology aims to understand the complex interactions within biological systems as a whole. Purine metabolism is a central hub connected to numerous other cellular processes. nih.govwikipedia.orgutah.edu Understanding how a synthetic purine derivative like an analog of this compound perturbs these intricate metabolic networks can provide a more holistic view of its mechanism of action and potential off-target effects. The study of the "purinosome," a dynamic multi-enzyme complex for de novo purine biosynthesis, is a prime example of a systems-level approach that could reveal new regulatory mechanisms and drug targets. nih.gov

Chemical biology utilizes chemical tools to study and manipulate biological systems. The synthesis of chemically modified purine derivatives, such as those containing fluorescent tags or photo-crosslinking groups, can be used to identify their binding partners within the cell. Furthermore, the development of chemical-enzymatic routes to produce isotopically labeled purine nucleotides is crucial for structural studies of nucleic acids and their complexes using Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org This allows for a detailed investigation of the interactions of purine-containing molecules at an atomic level.

By combining the power of synthetic chemistry to create novel purine derivatives with the comprehensive analytical tools of systems and chemical biology, researchers can gain unprecedented insights into the roles of these molecules in health and disease, ultimately paving the way for the next generation of purine-based therapeutics.

Q & A

Q. What are efficient synthetic strategies for Ethyl 8,9-dimethyl-9H-purine-6-carboxylate, and how can purity be validated?

Methodological Answer: A common approach involves Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts (e.g., Pd(Ph₃)₄) to introduce substituents at the purine C6 position. For example, 6-chloro-purine intermediates can react with boronic acids under reflux in toluene with K₂CO₃ as a base . Post-synthesis, purification via silica gel column chromatography (EtOAc/hexane gradients) is critical. Purity validation requires multi-technique characterization:

Q. How can crystallographic data resolve ambiguities in the molecular structure of purine derivatives?

Methodological Answer: Single-crystal X-ray diffraction using SHELXL (for refinement) and ORTEP-3 (for visualization) provides unambiguous confirmation of stereochemistry and substituent positioning. For example, SHELX refines atomic displacement parameters and handles twinning in high-symmetry space groups, while ORTEP-3 generates publication-quality thermal ellipsoid diagrams .

Advanced Research Questions

Q. How can conflicting NMR and computational data (e.g., DFT-predicted vs. experimental chemical shifts) be reconciled?

Methodological Answer: Discrepancies often arise from solvent effects or dynamic processes (e.g., tautomerism). To resolve:

- Perform 2D NMR experiments (HMBC, NOESY) to confirm through-space correlations and hydrogen bonding .

- Compare experimental data with DFT calculations using implicit solvent models (e.g., PCM for DMSO or CDCl₃). Adjust computational parameters (e.g., hybrid functionals like B3LYP-D3) to better match observed shifts .

Q. What strategies optimize catalytic efficiency in purine functionalization reactions?

Methodological Answer: Catalyst selection and solvent systems significantly impact yields. For example:

- Palladium catalysts (e.g., Pd(Ph₃)₄) are effective for Suzuki couplings but may require ligand optimization to suppress homocoupling side reactions .

- Ru-based systems (e.g., Ru(dtbbpy)₃₂) enable decarboxylative alkylation under mild conditions (DCE/HFIP solvent mixtures) but demand rigorous oxygen exclusion .

- Screen solvents for polarity (e.g., toluene vs. DMF) to balance reaction rate and byproduct formation .

Q. How should researchers address batch-to-batch variability in biological activity data for purine-based compounds?

Methodological Answer:

- Standardize synthesis protocols (e.g., strict temperature control during reflux).

- Use HPLC-MS to quantify impurities (e.g., unreacted starting materials) across batches .

- Validate biological assays with positive controls (e.g., known kinase inhibitors for enzyme studies) and statistical power analysis to distinguish true activity from noise .

Data Interpretation and Contradictions

Q. How to interpret unexpected byproducts in purine alkylation reactions?

Methodological Answer: Byproducts often arise from competing N7 vs. N9 alkylation or oxidative side reactions.

Q. When crystallographic data conflicts with solution-phase NMR, which method takes precedence?

Methodological Answer: Crystallography reflects the solid-state conformation, while NMR captures dynamic solution behavior. For example:

- If NMR shows rotameric equilibria (e.g., broadened signals), but X-ray reveals a single conformation, both datasets are valid but context-dependent.

- Use VT-NMR (variable temperature) to probe dynamic processes and correlate with crystallographic data .

Safety and Compliance

Q. What safety protocols are essential when handling purine carboxylates?

Methodological Answer:

- Refer to SDS sheets for hazard identification (e.g., Gold Biotechnology guidelines for related purines) .

- Use fume hoods for reactions involving volatile solvents (e.g., CH₂Cl₂) and nitrile gloves to prevent dermal exposure .

- Emergency protocols: Immediate rinsing for eye/skin contact and waste disposal in designated halogenated solvent containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.